molecular formula C30H44N2O4 B12443492 N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}

N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}

Cat. No.: B12443492
M. Wt: 496.7 g/mol
InChI Key: OQZKFEUFGJJZIL-UHFFFAOYSA-N
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Description

N,N’-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide} is a synthetic compound known for its unique chemical structure and properties. It is primarily used as an antioxidant in various industrial applications, particularly in the stabilization of polymers such as polyamides .

Preparation Methods

The synthesis of N,N’-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide} involves a multi-step process. One common method includes the reaction of hexane-1,6-diamine with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl chloride under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. The product is then purified through recrystallization to obtain a high-purity compound .

Chemical Reactions Analysis

N,N’-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide} undergoes various chemical reactions, including:

Scientific Research Applications

N,N’-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide} has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide} primarily involves its antioxidant properties. The compound acts by scavenging free radicals and reactive oxygen species, thereby preventing oxidative damage to polymers and biological molecules. It interacts with molecular targets such as lipid peroxides and reactive oxygen species, neutralizing them and preventing further oxidative reactions .

Comparison with Similar Compounds

N,N’-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide} can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of N,N’-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide} in terms of its specific chemical structure and the resulting properties.

Properties

Molecular Formula

C30H44N2O4

Molecular Weight

496.7 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-[6-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]hexyl]acetamide

InChI

InChI=1S/C30H44N2O4/c1-21(2)25-13-11-23(5)17-27(25)35-19-29(33)31-15-9-7-8-10-16-32-30(34)20-36-28-18-24(6)12-14-26(28)22(3)4/h11-14,17-18,21-22H,7-10,15-16,19-20H2,1-6H3,(H,31,33)(H,32,34)

InChI Key

OQZKFEUFGJJZIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NCCCCCCNC(=O)COC2=C(C=CC(=C2)C)C(C)C

Origin of Product

United States

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